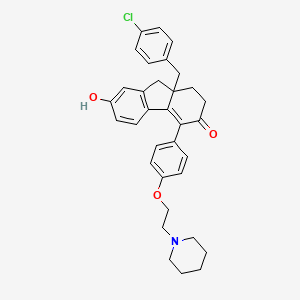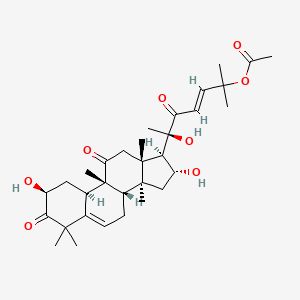
Cucurbitacin B
Übersicht
Beschreibung
Cucurbitacin B (CuB) is a tetracyclic triterpenoid compound that is primarily present in the plant kingdom, especially in the Cucurbitaceae family . It is the most abundant and active member of cucurbitacins, which are highly oxidized tetracyclic triterpenoids . CuB is mostly obtained from the pedicel of Cucumis melo L .
Synthesis Analysis
The biosynthesis of this compound has been described in several studies . It begins with the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase (OSC), and further metabolizations occur by subsequent hydroxylation, acetylation, and glucosylation steps . A series of this compound derivatives was synthesized and evaluated for their anti-hepatocellular carcinoma (HCC) activities against the HepG-2 cell line .Molecular Structure Analysis
This compound is a tetracyclic triterpenic molecule that possesses high lipophilicity . The molecular mass of this compound is 558.71 g/mol and it is slightly soluble in water with XlogP 2.60 .Chemical Reactions Analysis
This compound has low oral bioavailability, but could be distributed extensively into internal organs with a high volume of distribution and tissue to plasma ratio . Only negligible amounts of unchanged this compound were excreted via urine and feces suggesting that the compound might be biotransformed before undergoing an excretion .Physical And Chemical Properties Analysis
This compound is a tetracyclic triterpenoid that has been shown to have a strong antitumor activity . It is chemically classified as triterpenes, formally derived from cucurbitane, a triterpene hydrocarbon .Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Eigenschaften
Cucurbitacin B hat signifikante entzündungshemmende Eigenschaften gezeigt . Dies macht es möglicherweise nützlich bei der Behandlung verschiedener entzündlicher Erkrankungen .
Antitumoraktivität
this compound zeigt eine starke Aktivität gegen Tumorzellen . Es wurde insbesondere für seine Auswirkungen auf das Hepatozelluläre Karzinom (HCC) untersucht. Ein Derivat von this compound, Verbindung 10b, zeigte eine starke Aktivität gegen die HepG-2-Zelllinie mit einem IC50-Wert von 0,63 μM .
Antibakterielle Wirkungen
this compound und seine Derivate haben antimikrobielle Aktivitäten gezeigt . Dies deutet auf mögliche Anwendungen bei der Bekämpfung verschiedener mikrobieller Infektionen hin.
Antivirale Eigenschaften
Die Forschung hat auch die antiviralen Eigenschaften von this compound hervorgehoben . Dies könnte es zu einer wertvollen Ressource bei der Entwicklung neuer antiviraler Medikamente machen.
Neuroprotektive Wirkungen
this compound wurde mit neuroprotektiven Wirkungen in Verbindung gebracht, was auf mögliche Anwendungen bei der Behandlung neurodegenerativer Erkrankungen hindeutet .
Diabetesmanagement
this compound hat antihyperglykämische Eigenschaften gezeigt , was auf eine mögliche Verwendung bei der Behandlung von Diabetes mellitus hindeutet.
Wirkmechanismus
Target of Action
Cucurbitacin B, a tetracyclic triterpenoid saponin, primarily targets the JAK/STAT3 signaling pathway . This pathway plays a crucial role in the activation, proliferation, and maintenance of cancerous cells . Additionally, it interacts with FAK and vinculin , affecting the cytoskeleton’s cell adhesion and contractility . It also interferes with the activity of the GTPases RAC1 and CDC42 , which are important regulators of cell tension .
Mode of Action
This compound inhibits the JAK/STAT3 signaling pathway, thereby impacting the proliferation and maintenance of cancerous cells . It also inhibits FAK and vinculin expression, affecting the cytoskeleton’s cell adhesion and contractility . Furthermore, it interferes with the activity of the GTPases RAC1 and CDC42, thereby impacting cell migration .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK/STAT3 signaling pathway . By inhibiting this pathway, this compound disrupts the activation, proliferation, and maintenance of cancerous cells . This leads to downstream effects such as inhibited cell proliferation, invasion, and migration; induced apoptosis; and encouraged cell cycle arrest .
Pharmacokinetics
This compound has a low oral bioavailability of approximately 10% . After oral dosing, the maximum concentration in plasma is reached within approximately 30 minutes . The level of this compound in plasma increases proportionally to the given dose . After intravenous administration, it has a large volume of distribution of about 51.65 L/kg and exhibits a high tissue to plasma concentration ratio, approximately 60 to 280-fold in several organs . Only negligible amounts of unchanged this compound are excreted via urine and feces, suggesting that the compound might be biotransformed before undergoing excretion .
Result of Action
This compound has significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential . It inhibits cell proliferation, invasion, and migration; induces apoptosis; and encourages cell cycle arrest . In particular, it has shown potent anticancer activity against A549/DDP cells .
Action Environment
This compound is primarily present in the plant kingdom, especially in the Cucurbitaceae family . These natural compounds are also known in several genera within other plant families . Despite the natural abundance of cucurbitacins in different natural species, their obtaining and isolation is limited . As a result, an increase in their chemical synthesis has been developed by researchers . The environment, including the source of extraction and the method of synthesis, can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
Cucurbitacin B shows potent activity against tumor cells, but its high toxicity limits its application in the clinic . Therefore, future research should focus on reducing its toxicity and improving its bioavailability. For instance, recent focus has been on the use of nano-micelles co-modified with cucurbitacins, which enhances the relative bioavailability of CuB by 2.14–3.43 times .
Biochemische Analyse
Biochemical Properties
Cucurbitacin B interacts with various enzymes, proteins, and other biomolecules. It has been shown to regulate various signaling pathways, such as the Janus kinase/signal transducer and activator of transcription-3 (JAK/STAT3), nuclear factor erythroid 2-related factor-2/antioxidant responsive element (Nrf2/ARE), nuclear factor (NF)-κB, AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, cancerous inhibitor of protein phosphatase-2A/protein phosphatase-2A (CIP2A/PP2A), Wnt, focal adhesion kinase (FAK), Notch, and Hippo-Yes-associated protein (YAP) pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits cell proliferation and migration, induces apoptosis, and encourages cell cycle arrest . It also compromises cancer cell migration by decreasing mortalin, hnRNP-K, vascular endothelial growth factor, matrix metalloproteinase 2, and fibronectin .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the proliferation of, and induces apoptosis in, human cancer cells via STAT3 pathway inhibition and increased intracellular reactive oxygen species (ROS) . It also triggers replicative senescence and inhibits metastatic potential of the cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The level of this compound in plasma increases proportionally to the given dose . After administration, it has a large volume of distribution and exhibits a high tissue to plasma concentration ratio .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in rats, this compound was administered at 0.1 mg/kg intravenously or by oral gavage at 2–4 mg/kg . The absolute oral bioavailability of this compound was approximately 10% .
Metabolic Pathways
This compound is involved in various metabolic pathways. There is currently no available this compound metabolism profile, and glucuronide conjugated this compound is proposed as a major metabolite .
Transport and Distribution
This compound can be distributed extensively into internal organs with a high volume of distribution and tissue to plasma ratio . After intravenous administration, it exhibits a high tissue to plasma concentration ratio, approximately 60 to 280-fold in several organs .
Subcellular Localization
It is known that this compound can be distributed extensively into internal organs , suggesting that it may localize to various subcellular compartments.
Eigenschaften
IUPAC Name |
[(E,6R)-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+/t19-,20+,21-,22+,25+,29+,30-,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQKXEUSCPEQRD-DKRGWESNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316196 | |
| Record name | (+)-Cucurbitacin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Cucurbitacin B | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
THE BINDING OF CUCURBITACINS TO GLUCOCORTICOID RECEPTORS IN HELA CELL-FREE SYSTEMS & IN INTACT CELLS WAS STUDIED BY COMPETITION WITH (3)H-CORTISOL. CUCURBITACINS DIMINISHED THE (3)H-CORTISOL BINDING. THE DIFFERENCE IN BINDING AFFINITY AT TWO TEMPERATURES SUGGEST THAT CUCURBITACINS ARE METABOLIZED UNDER PHYSIOLOGICAL CONDITIONS. A LINEAR CORRELATION WAS OBSERVED BETWEEN LOGARITHMS OF RELATIVE BINDING AFFINITIES & OF CYTOTOXIC ACTIVITIES OF CUCURBITACINS. HENCE, THE CUCURBITACIN BINDING TO GLUCOCORTICOID RECEPTORS SEEMS TO BE A NECESSARY STEP FOR CYTOTOXIC ACTION OF THESE COMPD., EIGHT BIOLOGICALLY ACTIVE CUCURBITACINS ISOLATED FROM ROOTS OF BRYONIA ALBA, INCLUDING CUCURBITACIN B, WERE CYTOTOXIC IN TISSUE CULTURES OF KB & HELA CELLS. CUCURBITACIN B WAS EFFECTIVE ON TRANSPLANTABLE SARCOMA 180 & EHRLICH ASCITES CARCINOMA IN MICE., IN RATS WITH IM WALKER CARCINOSARCOMA 256 & IN MICE WITH LEWIS LUNG CARCINOMA, ADMIN OF CUCURBITACIN B 0.8-1.6 MG/KG INHIBITED TUMOR DEVELOPMENT BUT THE LOW MARGIN BETWEEN ACTIVE & TOXIC DOSES RENDERED THE MATERIAL UNPROMISING AS A THERAPEUTIC AGENT. | |
| Record name | CUCURBITACIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3476 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ABSOLUTE ETHANOL | |
CAS RN |
6199-67-3 | |
| Record name | (+)-Cucurbitacin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6199-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitacin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006199673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cucurbitacin B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cucurbitacin B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+)-Cucurbitacin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUCURBITACIN B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUCURBITACIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0115W5MABF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CUCURBITACIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3476 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
184-186 °C | |
| Record name | CUCURBITACIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3476 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



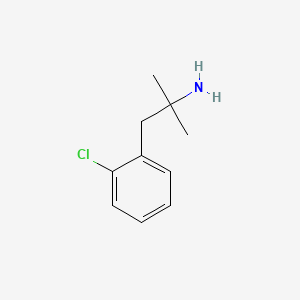
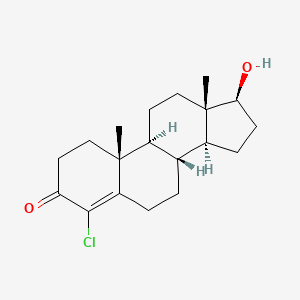

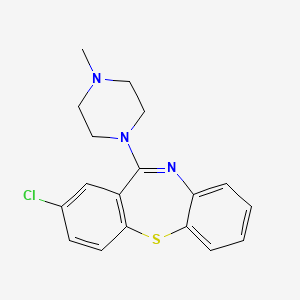

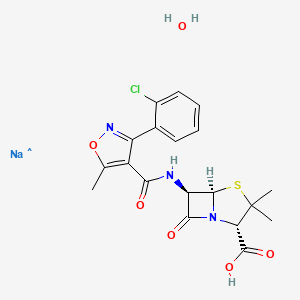


![Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate](/img/structure/B1669259.png)
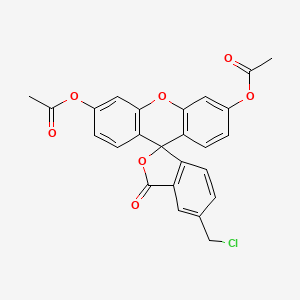
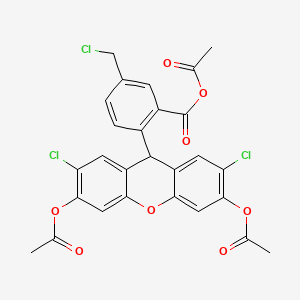
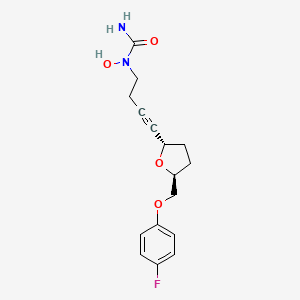
![1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone](/img/structure/B1669267.png)
